2,5-Dibromo-3-dodecylthiophene
Overview
Description
2,5-Dibromo-3-dodecylthiophene is a chemical compound with the empirical formula C16H26Br2S . It has a molecular weight of 410.25 . It is used as a polymerization tool and is a conducting polymer precursor .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-3-dodecylthiophene can be represented by the SMILES stringCCCCCCCCCCCCc1cc(Br)sc1Br
. The InChI key for this compound is ZIZGNWAMVWNAJT-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
2,5-Dibromo-3-dodecylthiophene is a liquid at 20°C . It has a density of 1.321 g/mL at 25°C and a boiling point of 135°C at 2.5 mmHg . The refractive index is 1.53 .Scientific Research Applications
Synthesis and Polymerization
2,5-Dibromo-3-dodecylthiophene is utilized in the synthesis of various polythiophenes. For instance, in a study by Loewe and McCullough (2000), attempts were made to prepare regioregular and regiorandom poly(3-dodecylthienylenevinylene) using 2,5-dibromo-3-dodecylthiophene. This study highlights the challenges in achieving structural regularity and discusses the resulting impact on the polymers' physical properties, such as UV/vis, NMR, X-ray, and electrical conductivity measurements (Loewe & McCullough, 2000).
Electrochemical Studies
Masa-aki Sato et al. (1991) investigated the electrochemical polymerization of 3-dodecylthiophene, providing insights into the propagation mechanism of the polymerization process. This research is vital for understanding the synthesis of polythiophenes via electrochemical methods, a category to which 2,5-Dibromo-3-dodecylthiophene belongs (Sato et al., 1991).
Nanotransfer and Molecular Arrangement
Research by Onoki et al. (2008) demonstrated the successful fabrication of a poly(3-dodecylthiophene-2,5-diyl) film with in-plane anisotropic molecular arrangement. This study is significant for applications involving controlled molecular arrangement in polymer thin films, a relevant area for 2,5-Dibromo-3-dodecylthiophene-based materials (Onoki et al., 2008).
Properties of Copolymers
Sato et al. (1990) explored the electrochemical copolymerization of 3-dodecylthiophene and 3-methylthiophene, revealing how the structural composition affects the copolymers' properties, such as conductivity and solubility. This research provides insights into the behavior of polymers that may incorporate 2,5-Dibromo-3-dodecylthiophene (Sato et al., 1990).
Polymer Growth in Porous Silicon Layers
A study by Errien et al. (2005) described the electrochemical growth of poly(3-dodecylthiophene) into porous silicon layers, a process that is relevant to the applications of 2,5-Dibromo-3-dodecylthiophene in creating structures like active optical guides (Errien et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2,5-dibromo-3-dodecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h13H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZGNWAMVWNAJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
160096-78-6 | |
Record name | Thiophene, 2,5-dibromo-3-dodecyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160096-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10408038 | |
Record name | 2,5-Dibromo-3-dodecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-dodecylthiophene | |
CAS RN |
148256-63-7 | |
Record name | 2,5-Dibromo-3-dodecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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